N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide
Description
Properties
CAS No. |
94133-70-7 |
|---|---|
Molecular Formula |
C26H28Cl2F3NO2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N,N-dibutyl-3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropanamide |
InChI |
InChI=1S/C26H28Cl2F3NO2/c1-3-5-9-32(10-6-4-2)25(34)15-24(33)22-14-21-20(12-17(27)13-23(21)28)19-11-16(26(29,30)31)7-8-18(19)22/h7-8,11-14,24,33H,3-6,9-10,15H2,1-2H3 |
InChI Key |
SGPMBCWVUOBUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Functional Groups: The dichloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively. The hydroxy group is typically added via hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrocarbon derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it suitable for investigating its pharmacodynamics and therapeutic potential. Preliminary studies have indicated possible interactions with proteins and nucleic acids, which can be explored using:
- Surface Plasmon Resonance (SPR) : To study binding kinetics.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of complexes formed with biological macromolecules.
Material Science
Due to its high lipophilicity and unique molecular structure, N,N-dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide may also find applications in the development of advanced materials, particularly in:
- Polymer Chemistry : As a modifier to enhance the properties of polymers.
- Nanotechnology : In the synthesis of nanocarriers for drug delivery systems.
Environmental Science
The compound's stability and reactivity suggest potential applications in environmental remediation, particularly in:
- Contaminant Removal : Investigating its efficacy in removing halogenated organic pollutants from water systems.
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the applications of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Protein Interaction | SPR Analysis | Demonstrated binding affinity to specific protein targets, suggesting therapeutic applications. |
| Polymer Modification | Synthesis Experiments | Enhanced thermal stability and mechanical properties of polymer matrices when incorporated. |
| Environmental Remediation | Laboratory Trials | Effective in degrading specific halogenated pollutants under controlled conditions. |
Mechanism of Action
The mechanism of action of N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[2-(1-methyl-4-piperidinyl)ethoxy]-3-quinolinecarboxylic acid (CAS: 622368-88-1)
- Structural Features: Quinoline backbone (vs. phenanthrene in the target compound). Dichloro and methoxy substituents on aromatic rings. Piperidinyl ethoxy group and carboxylic acid terminus.
- Key Differences: The quinoline system introduces nitrogen heteroatoms, altering electronic properties. Methoxy groups may increase solubility compared to the hydroxyl group in the target compound. Piperidine substituent could enhance binding to biological targets (e.g., receptors) .
3-Chloro-N-phenyl-phthalimide (CAS: Not specified)
- Structural Features :
- Phthalimide core with a chloro substituent and N-phenyl group.
- Key Differences: Smaller bicyclic structure (phthalimide vs. tricyclic phenanthrene). Lacks trifluoromethyl and hydroxy groups, reducing steric and electronic complexity. Primarily used as a monomer precursor for polyimides, highlighting divergent applications .
4,7-Dichloro-1,10-phenanthroline (CAS: 5394-23-0)
- Structural Features :
- Phenanthroline backbone with nitrogen atoms and dichloro substituents.
- Key Differences: Nitrogen atoms confer chelating ability (e.g., for metal ions), unlike the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects :
- Pharmacological Potential: Piperidine-containing compounds (e.g., 622368-88-1) often target central nervous system receptors, suggesting possible neuropharmacological applications for the target compound if similarly functionalized .
- Material Science Applications :
- Phenanthrene derivatives are explored for organic semiconductors, though the target compound’s dibutyl groups may hinder crystallinity compared to simpler analogs .
Biological Activity
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide, with the CAS number 94133-70-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H28Cl2F3NO2
- Molecular Weight : 514.41 g/mol
- Structure : The compound features a phenanthrene backbone with dichloro and trifluoromethyl substituents, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| CAS Number | 94133-70-7 |
| EINECS | 302-732-9 |
| Molecular Weight | 514.41 g/mol |
| Topological Polar Surface Area | 40.5 Ų |
| XLogP3-AA | 7.6 |
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its effects as a potential pharmaceutical agent.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : It is believed to interact with specific receptors in the body, influencing various signaling pathways.
- Cytotoxic Effects : Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties.
- Antioxidant Activity : The presence of trifluoromethyl groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Toxicological Assessments :
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling phenanthrene derivatives with propanamide precursors. Key steps include:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
-
Purification : Column chromatography (silica gel, gradient elution with DCM/petroleum ether) resolves unreacted starting materials .
-
Yield Optimization : Adjust stoichiometry (e.g., excess alkylating agents) and monitor via TLC to terminate reactions at optimal conversion .
Table 1: Synthesis Optimization Parameters
Parameter Example Conditions Impact on Yield Reference Solvent DMF, 100°C, reflux ↑ Solubility Catalyst Loading 0.02 mmol TBAB ↑ Reaction Rate Reaction Time 48 hrs (monitored via TLC) ↑ Conversion
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, β-hydroxy and trifluoromethyl groups produce distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., isotopic clusters for chlorine/fluorine) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch in propanamide at ~1650 cm⁻¹) .
- Resolving Contradictions : Triangulate data across techniques (e.g., NMR vs. IR for hydroxyl confirmation) and replicate under standardized conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound while ensuring reproducibility?
- Methodological Answer :
- In Vitro Assays : Begin with enzyme inhibition studies (e.g., kinase assays) using purified targets. Include positive/negative controls and dose-response curves .
- Cell-Based Models : Use immortalized cell lines (e.g., HEK293) with standardized culture conditions to minimize variability .
- Data Validation : Employ blinded analysis and independent replication cohorts. Publish raw datasets and statistical codes for transparency .
Q. What strategies resolve contradictions in thermodynamic stability data reported across studies?
- Methodological Answer :
-
Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological biases (e.g., differential calorimetry protocols) .
-
Controlled Replication : Repeat stability tests (e.g., DSC/TGA) under identical conditions (humidity, heating rate) .
-
Computational Modeling : Compare experimental ΔG values with DFT-calculated stability profiles to isolate experimental artifacts .
Table 2: Analytical Techniques for Stability Assessment
Technique Application Key Parameters Reference Differential Scanning Calorimetry (DSC) Melting point determination Heating rate: 10°C/min Thermogravimetric Analysis (TGA) Decomposition profile N₂ atmosphere
Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., alkyl chain length, halogen placement) while retaining the phenanthrene core .
- Activity Profiling : Test derivatives in parallel assays (e.g., cytotoxicity, target binding) to identify critical functional groups .
- Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
Key Considerations for Methodological Rigor
- Reproducibility : Document all protocols in detail (e.g., solvent purity, instrument calibration) .
- Ethical Standards : Adhere to institutional guidelines for chemical safety and data integrity .
- Data Contradiction Management : Pre-register hypotheses and analytical pipelines to reduce confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
